(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole
Description
(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole (CAS: 1884594-02-8, Molecular Formula: C₂₆H₂₅OP) is a chiral organophosphorus compound featuring a benzoxaphosphole core fused with an anthracene moiety. Its stereochemistry is defined by the (2S,3S) configuration, which confers unique electronic and steric properties. The anthracenyl group enhances π-conjugation, making it valuable in optoelectronic materials, while the tert-butyl and methyl substituents modulate steric bulk and reactivity in catalytic applications.
Key properties include:
| Property | Value/Description |
|---|---|
| Purity | ≥95% |
| IUPAC Name | (2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole |
| Applications | Optoelectronics, catalysis, chiral ligand design |
Properties
IUPAC Name |
(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-FQSKIORSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole typically involves multi-step organic synthesis techniques. The process begins with the preparation of the benzoxaphosphole core, followed by the introduction of the anthracenyl and tert-butyl groups. Common reagents include phosphorus trichloride, anthracene derivatives, and tert-butyl halides. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or toluene. The reactions are usually carried out at controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the anthracenyl or tert-butyl positions, using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organometallic reagents, often in the presence of catalysts or under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene quinones, while reduction could produce various hydro derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
(2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of (2S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole involves its interaction with molecular targets through its unique structural features. The anthracenyl group can participate in π-π stacking interactions, while the benzoxaphosphole core can engage in coordination with metal ions or other molecules. These interactions can modulate various biological pathways or enhance the material properties in industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) ((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine Oxide
This derivative introduces a di-tert-butylphosphine oxide group at the 2-position of the benzoxaphosphole core. The oxidation state of phosphorus (P=O vs. P in the parent compound) alters electronic properties, reducing electron density at phosphorus and increasing thermal stability. This modification is critical for applications requiring robust ligands in transition-metal catalysis.
(b) Unsubstituted Benzoxaphospholes
Simpler benzoxaphospholes lacking anthracene or bulky substituents (e.g., 2H-1,3-benzoxaphosphole) exhibit lower steric hindrance and weaker π-conjugation. These compounds are less effective in asymmetric catalysis due to reduced chiral induction but serve as precursors for synthesizing more complex derivatives.
(c) Anthracene-Containing Phospholes
Compounds like 9-anthrylphospholes share the anthracene moiety but lack the benzoxaphosphole oxygen bridge. The absence of the oxygen atom reduces ring strain and alters electron distribution, resulting in lower catalytic activity in cross-coupling reactions compared to the title compound.
Comparative Data Table
Research Findings and Functional Differences
- Catalytic Performance : The title compound outperforms 9-anthrylphospholes in asymmetric hydrogenation due to its rigid benzoxaphosphole core and chiral tert-butyl group, which enforce precise spatial control.
- Optoelectronic Behavior : The anthracene fusion enhances charge-transfer efficiency compared to unsubstituted benzoxaphospholes, making it suitable for organic light-emitting diodes (OLEDs).
- Stability : The di-tert-butylphosphine oxide derivative exhibits superior thermal stability but lower reactivity in catalysis due to the oxidized phosphorus center.
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